molecular formula C12H15NS B095929 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione CAS No. 18732-58-6

2-Phenyl-1-(pyrrolidin-1-yl)ethanethione

Cat. No. B095929
CAS RN: 18732-58-6
M. Wt: 205.32 g/mol
InChI Key: KWDQKASMLNFOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(pyrrolidin-1-yl)ethanethione, also known as PEP, is a chemical compound that is widely used in scientific research for its unique properties. PEP is a thione derivative of phenylpyrrolidine, which is structurally similar to other thione compounds such as thiazolidinediones and rhodanines.

Mechanism Of Action

2-Phenyl-1-(pyrrolidin-1-yl)ethanethione activates PPARγ by binding to its ligand-binding domain, leading to the activation of downstream signaling pathways involved in glucose and lipid metabolism. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response. This dual mechanism of action makes 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione a promising therapeutic agent for various diseases.

Biochemical And Physiological Effects

2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been shown to have various biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione also has anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various inflammatory diseases. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method has been optimized to increase yield and purity. However, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise molecular targets. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. One area of interest is its potential as an antidiabetic agent. More research is needed to determine its safety and efficacy in human clinical trials. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione's anti-inflammatory and antioxidant properties make it a promising therapeutic agent for various inflammatory diseases, and more research is needed to explore its potential in this area. Finally, further studies are needed to elucidate the precise molecular targets of 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione and its mechanism of action.

Synthesis Methods

2-Phenyl-1-(pyrrolidin-1-yl)ethanethione can be synthesized through a multi-step process involving the reaction of phenylacetic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then treated with sodium hydride and carbon disulfide to produce 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. This synthesis method has been optimized over the years to increase the yield and purity of 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione.

Scientific Research Applications

2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been extensively used in scientific research due to its unique properties. It has been shown to have potential as an antidiabetic agent, as it can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various diseases.

properties

CAS RN

18732-58-6

Product Name

2-Phenyl-1-(pyrrolidin-1-yl)ethanethione

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-phenyl-1-pyrrolidin-1-ylethanethione

InChI

InChI=1S/C12H15NS/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

KWDQKASMLNFOEL-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=S)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C1)C(=S)CC2=CC=CC=C2

synonyms

Ethanethione, 2-phenyl-1-(1-pyrrolidinyl)-

Origin of Product

United States

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